molecular formula C16H31NS2Sn B1421361 2-(Methylthio)-4-(tributylstannyl)thiazole CAS No. 446286-06-2

2-(Methylthio)-4-(tributylstannyl)thiazole

Cat. No.: B1421361
CAS No.: 446286-06-2
M. Wt: 420.3 g/mol
InChI Key: DNYQPVUGIZBXHX-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C15H29NSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis, where it serves as a reagent for arylation of thiazole by Stille cross-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(tributylstannyl)thiazole typically involves the reaction of thiazole derivatives with tributyltin hydride. The reaction conditions often require a catalyst, such as palladium, to facilitate the Stille cross-coupling reaction. The process generally involves the following steps:

    Preparation of Thiazole Derivative: The starting material, a thiazole derivative, is prepared through various synthetic routes, including the condensation of α-haloketones with thiourea.

    Stille Cross-Coupling Reaction: The thiazole derivative is then reacted with tributyltin hydride in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(tributylstannyl)thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(tributylstannyl)thiazole involves its ability to participate in cross-coupling reactions. The tributyltin group acts as a leaving group, allowing the thiazole ring to undergo arylation or other substitution reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which is then replaced by a carbon-carbon bond in the final product .

Comparison with Similar Compounds

Similar Compounds

    2-(Tributylstannyl)thiazole: Similar in structure but lacks the methylthio group.

    2-(Trimethylstannyl)thiazole: Contains a trimethylstannyl group instead of a tributylstannyl group.

    2-(Tributylstannyl)-1,3-thiazole: Another derivative with slight structural variations.

Uniqueness

2-(Methylthio)-4-(tributylstannyl)thiazole is unique due to the presence of both a methylthio and a tributylstannyl group. This combination allows for versatile reactivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

tributyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYQPVUGIZBXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676709
Record name 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446286-06-2
Record name 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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